IKK2-IN-4

描述

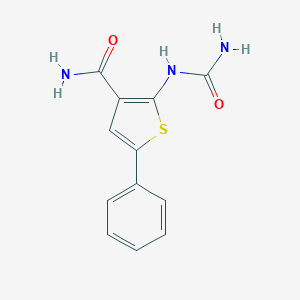

Structure

3D Structure

属性

IUPAC Name |

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVUSJKZJQMCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423557 | |

| Record name | IKK-2 Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354811-10-2 | |

| Record name | IKK-2 Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IKK2-IN-4: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKK2-IN-4 is a potent and selective small molecule inhibitor of IκB kinase 2 (IKK2), a key serine/threonine kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of NF-κB signaling is implicated in a multitude of diseases, including inflammatory disorders and cancer, making IKK2 a prime therapeutic target. This compound, identified as compound 4 in the foundational study by Baxter et al. (2004), demonstrates significant inhibitory activity against IKK2 with a reported half-maximal inhibitory concentration (IC50) of 25 nM.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the canonical NF-κB pathway, available quantitative data, and detailed experimental protocols for relevant biochemical and cellular assays.

Core Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

This compound exerts its biological effects by directly inhibiting the catalytic activity of IKK2. IKK2 is a central component of the IKK complex, which also includes the catalytic subunit IKK1 (IKKα) and the regulatory subunit IKKγ (NEMO). In the canonical NF-κB pathway, various upstream stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), lead to the activation of the IKK complex.

Activated IKK2 phosphorylates the inhibitory protein IκBα at specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα liberates the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, which then translocates from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, leading to the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.

This compound, by inhibiting IKK2, prevents the initial phosphorylation of IκBα. This blockade halts the entire downstream cascade, resulting in the stabilization of the IκBα/NF-κB complex in the cytoplasm and a subsequent reduction in the expression of NF-κB target genes.

Quantitative Data

The primary reported quantitative measure of this compound's potency is its IC50 value against IKK2.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound (compound 4) | IKK2 | Biochemical Kinase Assay | 25 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for evaluating IKK2 inhibitors.

Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IKK2 Inhibitor Evaluation

Caption: A logical workflow for the evaluation of IKK2 inhibitors like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Biochemical IKK2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of IKK2 inhibitors.

Objective: To measure the in vitro inhibitory activity of this compound on purified IKK2 enzyme.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human IKK2 enzyme

-

IKKtide substrate (a peptide substrate for IKK2)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Reagent

-

Kinase-Glo® Reagent

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. The final concentration in the assay will typically range from low nM to high µM. Include a vehicle control (e.g., DMSO).

-

Kinase Reaction: a. In each well of the plate, add the test compound or vehicle control. b. Add the IKK2 enzyme to each well. c. Add the IKKtide substrate to each well. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for IKK2 if known. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add Kinase-Glo® Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of LPS-Induced TNFα Production in Human PBMCs

This protocol is based on the reported cellular activity of this compound.[1]

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNFα in a cellular context.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the canonical NF-κB pathway in immune cells like peripheral blood mononuclear cells (PBMCs), leading to the production and secretion of TNFα.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds)

-

TNFα ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

-

Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Add the diluted compound or vehicle control (e.g., DMSO) to the wells containing PBMCs. c. Pre-incubate the cells with the compound for 1-2 hours at 37°C in a CO2 incubator.

-

Cell Stimulation: a. Prepare a stock solution of LPS in sterile PBS or cell culture medium. b. Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate TNFα production. Include an unstimulated control. c. Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

Sample Collection: a. After the incubation period, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well for TNFα measurement.

-

TNFα Quantification: a. Measure the concentration of TNFα in the supernatants using a commercial TNFα ELISA kit, following the manufacturer's instructions.

-

Data Analysis: a. Generate a standard curve for the TNFα ELISA. b. Calculate the concentration of TNFα in each sample. c. Normalize the TNFα production in the compound-treated wells to the LPS-stimulated vehicle control (100% production) and the unstimulated control (baseline). d. Plot the percent inhibition of TNFα production versus the logarithm of the inhibitor concentration and determine the IC50 value.

Potential Off-Target Effects and Non-Canonical Pathway Interaction

While this compound is reported as a potent IKK2 inhibitor, a comprehensive analysis of its selectivity is crucial for its application as a research tool and for any potential therapeutic development.

-

Kinase Selectivity: To assess the selectivity of this compound, it should be screened against a broad panel of kinases. This can be performed using commercially available kinase profiling services. The results would reveal any significant off-target kinase inhibition, which could lead to unintended biological effects.

-

Non-Canonical NF-κB Pathway: The non-canonical NF-κB pathway is primarily mediated by IKK1 (IKKα) and is independent of IKK2 and NEMO. It is activated by a different subset of stimuli and leads to the processing of p100 to p52 and the activation of p52/RelB heterodimers. To determine if this compound affects this pathway, one could use a cellular system where the non-canonical pathway is specifically activated (e.g., with LIGHT or BAFF) and measure the processing of p100 to p52 by Western blot. Given the structural similarity between IKK1 and IKK2, some level of cross-reactivity is possible and should be experimentally verified.

Conclusion

This compound is a valuable chemical probe for studying the role of IKK2 in the canonical NF-κB signaling pathway. Its potency at the nanomolar level allows for effective inhibition of this pathway in both biochemical and cellular assays. The provided experimental protocols offer a framework for researchers to independently verify its activity and further characterize its mechanism of action. Future studies should focus on generating a comprehensive selectivity profile to fully understand its potential off-target effects and its utility in dissecting the intricate roles of IKK-mediated signaling in health and disease.

References

IKK2-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of IKK2-IN-4, a potent inhibitor of the IκB kinase 2 (IKK2). This document details the scientific background, experimental methodologies, and key data associated with this compound, making it a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. The IκB kinase (IKK) complex, composed of the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ) and the regulatory subunit NEMO (IKKγ), plays a central role in the canonical NF-κB pathway. Specifically, IKK2 is the predominant kinase responsible for phosphorylating the inhibitory IκB proteins, which leads to their ubiquitination and subsequent proteasomal degradation. This process allows NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2]

Given its pivotal role in inflammation, IKK2 has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. This compound, a member of the thiophenecarboxamide class of inhibitors, was identified as a potent and selective inhibitor of IKK2.[3] This guide will delve into the specifics of its discovery, its chemical synthesis, and the experimental protocols used to characterize its biological activity.

Discovery and Biological Activity

This compound was discovered through a hit-to-lead optimization program focused on identifying potent and orally bioavailable IKK2 inhibitors. The initial screening identified thiophenecarboxamide-based compounds as promising starting points for further development.

In Vitro Potency and Selectivity

Cellular Activity

The inhibitory activity of this compound was confirmed in cellular assays. It has been shown to effectively inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related analog.

| Compound | Target | IC50 (nM) | Reference |

| This compound | IKK2 | 25 | [3] |

| Compound | IKK2 IC50 (nM) | IKK1 IC50 (nM) | Selectivity (IKK1/IKK2) | Reference |

| IKK-IN-4 | 45 | 650 | ~14.4 | [4] |

Synthesis of this compound

The synthesis of this compound, a thiophenecarboxamide derivative, is described in the scientific literature. While the exact, step-by-step protocol for this compound is proprietary to its discoverers, the general synthetic route for this class of compounds involves the reaction of a 2-aminothiophene-3-carboxylate with a suitable acylating or coupling agent. A general procedure for the synthesis of similar 2-amino-5-benzoyl-thiophene-3-carboxamides has been reported and is outlined below.

General Synthetic Procedure for Thiophenecarboxamides

A mixture of a 2-amino-5-benzoyl-thiophene-3-carbonitrile, a chloroacetamide derivative, and a base such as sodium carbonate in a solvent like ethanol is heated at reflux. The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as methanol, to yield the desired thiophenecarboxamide derivative.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

IKK2 Kinase Assay (Enzymatic Assay)

Objective: To determine the in vitro inhibitory activity of a compound against the IKK2 enzyme.

Materials:

-

Recombinant human IKK2 enzyme

-

IKK2 substrate (e.g., a peptide containing the IκBα phosphorylation site)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a microplate, add the IKK2 enzyme, the substrate peptide, and the assay buffer.

-

Add the test compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LPS-Induced TNF-α Production in Human PBMCs

Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α

-

Cell culture plates and incubator (37°C, 5% CO2)

Procedure:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Seed the PBMCs into a multi-well cell culture plate at a specific density (e.g., 1 x 10^6 cells/mL).

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS at a final concentration of, for example, 100 ng/mL to induce TNF-α production.

-

Incubate the plates for an appropriate time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the IKK2 signaling pathway and a general experimental workflow for inhibitor screening.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of IKK2 inhibitors.

Conclusion

This compound is a potent and promising inhibitor of IKK2, a key kinase in the pro-inflammatory NF-κB signaling pathway. Its discovery and characterization provide a valuable chemical tool for further research into the roles of IKK2 in various physiological and pathological processes. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers working to develop novel therapeutics targeting inflammatory diseases. Further investigation into the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound and its analogs will be crucial for its potential translation into a clinical candidate.

References

IKK2-IN-4: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction to IKK2 and the NF-κB Signaling Pathway

The inhibitor of nuclear factor kappa-B (NF-κB) kinase 2 (IKK2), also known as IKKβ, is a critical serine-threonine kinase that plays a central role in the canonical NF-κB signaling pathway.[1] This pathway is a cornerstone of the cellular response to inflammatory stimuli, such as cytokines (e.g., TNFα, IL-1β) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1] The IKK complex, which is composed of the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ), and the regulatory subunit NEMO (IKKγ), acts as the primary gatekeeper for NF-κB activation.[2] In the canonical pathway, IKK2 is the dominant catalytic subunit responsible for phosphorylating the inhibitor of NF-κB (IκB) proteins.[2] This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB transcription factor complex (typically a heterodimer of p50 and p65/RelA) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and immunomodulatory genes.[3] Given its pivotal role in inflammation, IKK2 has emerged as a key therapeutic target for a multitude of inflammatory diseases and certain cancers.[2]

IKK2-IN-4: A Potent Inhibitor of IKK2

This compound is a potent small molecule inhibitor of IKK2.[4] It belongs to the thiophenecarboxamide class of compounds and has been identified as a valuable tool for investigating the physiological and pathological roles of the IKK2-mediated NF-κB pathway.[5] The primary function of this compound is to selectively block the catalytic activity of IKK2, thereby preventing the downstream signaling cascade that leads to NF-κB activation.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description | Reference(s) |

| IKK2 IC50 | 25 nM | The half-maximal inhibitory concentration against IKK2 in a cell-free assay. | [4] |

| Cellular Activity | Inhibition of LPS-induced TNFα production in PBMCs | Demonstrates the ability of the compound to inhibit IKK2 activity within a cellular context. | [4] |

The Canonical IKK/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by the binding of ligands, such as TNFα or IL-1β, to their respective cell surface receptors. This triggers a cascade of protein-protein interactions and post-translational modifications that converge on the activation of the IKK complex. Activated IKK2 then phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB.

Proposed Mechanism of Action of this compound

This compound acts as a competitive inhibitor of IKK2, likely by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex and preventing the nuclear translocation of NF-κB.

Experimental Protocols

While the specific, detailed experimental protocols from the primary literature for this compound were not accessible, the following sections provide representative methodologies for key assays used to characterize IKK2 inhibitors.

IKK2 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay is a common method for measuring the activity of kinases like IKK2 in a high-throughput format. It relies on the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.

Materials:

-

Recombinant human IKK2 enzyme

-

Biotinylated IκBα substrate peptide

-

[γ-33P]ATP

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Stop buffer (e.g., 50 mM EDTA)

-

This compound or other test compounds

-

Microplates (e.g., 384-well)

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of the microplate, add the following in order:

-

Assay buffer

-

This compound solution (or vehicle control)

-

IKK2 enzyme

-

Biotinylated IκBα substrate peptide

-

-

Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop buffer.

-

SPA Bead Addition: Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated, phosphorylated substrate will bind to the beads.

-

Incubation: Incubate the plate for at least 30 minutes to allow the beads to settle.

-

Measurement: Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the 33P to the scintillant in the beads will generate a signal.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of LPS-Induced TNFα Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the ability of a compound to inhibit IKK2 activity in a more physiologically relevant cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound or other test compounds.

-

96-well cell culture plates.

-

Human TNFα ELISA kit.

-

Cell culture incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Plating: Seed PBMCs into a 96-well plate at a density of approximately 2 x 105 cells per well in RPMI-1640 medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours at 37°C.

-

Stimulation: Induce TNFα production by adding LPS (e.g., 10-100 ng/mL) to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

TNFα Measurement: Quantify the amount of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNFα production for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent and valuable research tool for the specific inhibition of IKK2, a key kinase in the pro-inflammatory NF-κB signaling pathway. Its ability to block IKK2 activity both in vitro and in cellular systems makes it an important compound for elucidating the intricate roles of NF-κB in health and disease. The methodologies outlined in this guide provide a framework for the further characterization of this compound and other novel IKK2 inhibitors, which hold promise for the development of new therapeutic agents for a range of inflammatory disorders.

References

- 1. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

IKK2-IN-4: A Technical Guide to a Potent Inhibitor of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a pivotal role in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and various cancers. At the heart of the canonical NF-κB activation cascade lies the IκB kinase (IKK) complex, with its catalytic subunit IKK2 (also known as IKKβ) being a primary driver of pro-inflammatory signaling. The development of specific IKK2 inhibitors is therefore a significant focus in the quest for novel therapeutics. This technical guide provides an in-depth overview of IKK2-IN-4, a potent and selective inhibitor of IKK2, and its interaction with the NF-κB signaling pathway.

This compound: A Potent Thiophenecarboxamide IKK2 Inhibitor

This compound is a small molecule inhibitor belonging to the thiophenecarboxamide class. It emerged from hit-to-lead optimization studies and has been identified as a potent inhibitor of IKK2.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Assay System | Reference |

| IC50 | 25 nM | IKK-2 | In vitro kinase assay | |

| Cellular Activity | Inhibition of LPS-induced TNFα production | - | Human Peripheral Blood Mononuclear Cells (PBMCs) |

Note: Detailed selectivity profiling against other kinases (e.g., IKK1) and comprehensive in vivo efficacy and pharmacokinetic data are described in the primary literature and are essential for a full characterization of the compound.

The NF-κB Signaling Pathway and the Role of IKK2

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the activation of the IKK complex, which is composed of the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ), and the regulatory subunit NEMO (IKKγ).

IKK2 plays a crucial role by phosphorylating the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of numerous pro-inflammatory and survival genes.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the IKK2 enzyme. By binding to IKK2, likely at the ATP-binding site as is common for many kinase inhibitors, it prevents the phosphorylation of IκBα. This blockade is a critical upstream event that halts the entire downstream signaling cascade. The stabilization of the IκBα-NF-κB complex in the cytoplasm prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of IKK2 inhibitors like this compound.

IKK2 Kinase Assay (In vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IKK2.

Materials:

-

Recombinant human IKK2 enzyme

-

IKK-specific substrate peptide (e.g., a peptide containing the IκBα phosphorylation sites)

-

ATP (radiolabeled or for use with a detection kit)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

Kinase detection system (e.g., ADP-Glo™ Kinase Assay, scintillation counter)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant IKK2 enzyme, and the substrate peptide.

-

Add serial dilutions of this compound or control compounds to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or by heating).

-

Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NF-κB Reporter Assay

This cell-based assay measures the ability of a compound to inhibit NF-κB-dependent gene transcription.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa)

-

An NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of a luciferase gene)

-

A control plasmid for normalization (e.g., a Renilla luciferase plasmid)

-

Transfection reagent

-

Cell culture medium and supplements

-

An NF-κB stimulus (e.g., TNFα, IL-1β)

-

This compound or other test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or control compounds for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNFα) for a defined period (e.g., 6-8 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Western Blot for IκBα Degradation and p65 Phosphorylation

This assay assesses the effect of an inhibitor on the upstream events of NF-κB activation within the cell.

Materials:

-

A suitable cell line (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

An NF-κB stimulus (e.g., TNFα, LPS)

-

This compound or other test compounds

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to grow to a suitable confluency.

-

Pre-treat the cells with this compound or control compounds for a specified time.

-

Stimulate the cells with an NF-κB activator for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells, collect the protein lysates, and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the levels of IκBα degradation and p65 phosphorylation relative to the loading control.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its potency as an IKK2 inhibitor makes it a strong starting point for the development of therapeutic agents targeting a range of inflammatory and malignant diseases. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing the field of NF-κB-targeted drug discovery. Further detailed characterization of this compound's selectivity, in vivo efficacy, and safety profile will be crucial in determining its full therapeutic potential.

Downstream Effects of IKK2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKK2-IN-4 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] As a central mediator of inflammatory and immune responses, IKK2 represents a significant therapeutic target for a multitude of diseases, including chronic inflammatory conditions and cancer. This document provides a comprehensive technical overview of the known and anticipated downstream effects of IKK2 inhibition by this compound. It consolidates available quantitative data, details relevant experimental protocols for studying these effects, and visualizes the core signaling pathways and workflows. While public data specifically characterizing this compound is limited, this guide leverages extensive research on IKK2 function and inhibition to project its biological consequences.

Introduction to IKK2 and the NF-κB Pathway

The inhibitor of nuclear factor-κB (IκB) kinase (IKK) complex is the master regulator of the canonical NF-κB signaling pathway. This complex is composed of two catalytic subunits, IKK1 (IKKα) and IKK2 (IKKβ), and a regulatory subunit, NF-κB essential modulator (NEMO/IKKγ).[2] In response to a wide array of stimuli—such as the inflammatory cytokines tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), or pathogen-associated molecular patterns like lipopolysaccharide (LPS)—the IKK complex is activated.[3][4]

IKK2 is the predominant kinase responsible for activating the canonical NF-κB pathway.[5][6] Its primary substrate is the inhibitor of NF-κB alpha (IκBα). In resting cells, IκBα binds to NF-κB dimers (most commonly the p65/p50 heterodimer), sequestering them in the cytoplasm.[4][7] Upon activation, IKK2 phosphorylates IκBα at two specific serine residues (Ser32 and Ser36).[8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of hundreds of target genes involved in inflammation, immunity, cell survival, and proliferation.[3][7][8]

This compound: Mechanism of Action and Potency

This compound is a small molecule inhibitor designed to target the ATP-binding site of IKK2, thereby preventing the phosphorylation of its substrates. Its primary mechanism of action is the blockade of the canonical NF-κB signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Cell System/Assay | Reference |

| IC₅₀ (IKK2 Inhibition) | 25 nM | In vitro kinase assay | [1][2] |

| Cellular Effect | Inhibition of LPS-induced TNFα production | Peripheral Blood Mononuclear Cells (PBMCs) | [1][2] |

Core Downstream Effects of IKK2 Inhibition

Inhibition of IKK2 by this compound directly interrupts the NF-κB signaling cascade, leading to a series of predictable downstream molecular and cellular events.

Primary Molecular Effects

The immediate consequence of IKK2 inhibition is the prevention of IκBα phosphorylation. This leads to:

-

Stabilization of IκBα: Unphosphorylated IκBα is not targeted for degradation and remains bound to NF-κB.

-

Inhibition of NF-κB Nuclear Translocation: The p65/p50 NF-κB dimer remains sequestered in the cytoplasm.[9]

-

Reduced Phosphorylation of p65: IKK2 can also directly phosphorylate the p65 subunit of NF-κB, which is crucial for its full transcriptional activity. Inhibition of IKK2 prevents this transactivation event.[10]

Signaling Pathway Diagram

Secondary Cellular Effects: Gene Expression

By preventing NF-κB nuclear translocation, this compound is expected to suppress the transcription of a wide range of NF-κB target genes. This constitutes its primary anti-inflammatory effect.

| Gene Category | Representative Genes | Expected Effect of this compound | Reference (from IKK2 KO/other inhibitors) |

| Pro-inflammatory Cytokines | TNFα, IL-1β, IL-6 | Downregulation | [4][11] |

| Chemokines | CXCL10, CCL5 | Downregulation | [4] |

| Anti-Apoptotic Proteins | cIAP, XIAP, Bcl-2, cFLIP | Downregulation | [11][12] |

| Cell Adhesion Molecules | ICAM-1, VCAM-1 | Downregulation | N/A |

| Inducible Enzymes | iNOS, COX-2 | Downregulation | [12] |

Tertiary Effects: Cell Fate and Function

The modulation of NF-κB target genes has profound effects on cellular behavior.

-

Anti-Inflammatory Activity: As demonstrated by its ability to block TNFα production, this compound reduces the inflammatory response in immune cells.[1][2]

-

Promotion of Apoptosis: The NF-κB pathway is a key promoter of cell survival. By downregulating anti-apoptotic genes, IKK2 inhibition can sensitize cells, particularly cancer cells, to programmed cell death induced by other stimuli.[9][11][12] This effect is synergistic with certain chemotherapeutic agents like vincristine.[9]

-

Alteration of Cell Cycle: Inhibition of IKK2 has been shown to cause G0/G1 cell cycle arrest in lymphoma cell lines.[9]

Experimental Protocols for Characterization

To fully characterize the downstream effects of this compound, a series of standard cell biology and biochemical assays can be employed. The following protocols are based on methodologies cited in studies of IKK2 function and inhibition.

Western Blot for IκBα Phosphorylation and Degradation

-

Cell Culture and Treatment: Culture cells (e.g., HeLa, 3T3 fibroblasts, or PBMCs) to 80% confluency. Pre-incubate cells with varying concentrations of this compound (e.g., 0-1 µM) for 1-2 hours.

-

Stimulation: Stimulate cells with an NF-κB agonist (e.g., 10 ng/mL TNFα or 1 µg/mL LPS) for a time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer and Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity. This compound should show a dose-dependent inhibition of phospho-IκBα appearance and a prevention of total IκBα degradation.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Culture and Treatment: Plate cells on glass coverslips. Treat with this compound and stimulate with TNFα as described above (typically for 30-60 minutes).

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking and Staining: Block with 1% BSA. Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Secondary Antibody and Counterstain: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and visualize using a fluorescence microscope.

-

Analysis: In untreated, stimulated cells, p65 will show bright nuclear staining. In this compound treated cells, p65 staining should remain predominantly cytoplasmic.

Quantitative PCR (qPCR) for Target Gene Expression

-

Cell Treatment and RNA Extraction: Treat cells with this compound and stimulate for a longer duration (e.g., 2-6 hours) to allow for gene transcription. Extract total RNA using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., TNF, IL6, CXCL10) and a housekeeping gene (e.g., ACTB, GAPDH).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method. This compound should cause a dose-dependent reduction in the mRNA levels of NF-κB target genes.

Experimental Workflow Diagram

Conclusion

This compound is a potent inhibitor of IKK2, a key node in the pro-inflammatory NF-κB signaling pathway. By blocking the phosphorylation and subsequent degradation of IκBα, it prevents the nuclear translocation and activity of NF-κB. The anticipated downstream consequences are a robust suppression of inflammatory gene expression and the potential for pro-apoptotic and cell cycle-modulating effects, making it a valuable tool for research and a candidate for further therapeutic development in inflammatory diseases and oncology. The experimental protocols and frameworks outlined in this guide provide a clear path for the detailed characterization of its biological effects.

Logical Relationship Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. molnova.com [molnova.com]

- 3. Discovery of an IKK2 Site that Allosterically Controls Its Activation | Semantic Scholar [semanticscholar.org]

- 4. A Structural Basis for IκB Kinase 2 Activation Via Oligomerization-Dependent Trans Auto-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Constitutive IKK2 activation in intestinal epithelial cells induces intestinal tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

IKK2-IN-4: A Technical Guide to its Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

IκB kinase 2 (IKK2), a crucial serine-threonine kinase, plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, orchestrating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, the inhibition of IKK2 presents a compelling therapeutic strategy for a multitude of inflammatory diseases. IKK2-IN-4 is a potent and selective inhibitor of IKK2, demonstrating significant potential in modulating inflammatory responses through the suppression of cytokine production. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: Inhibition of the Canonical NF-κB Signaling Pathway

IKK2 is a catalytic subunit of the IKK complex, which also includes IKK1 (IKKα) and the regulatory subunit NEMO (IKKγ)[1][2]. In the canonical NF-κB pathway, various stimuli, such as the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), lead to the activation of the IKK complex[3][4][5]. The activated IKK complex, primarily through the action of IKK2, phosphorylates the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation[6][7]. The degradation of IκBα liberates the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing its translocation into the nucleus. Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of numerous pro-inflammatory cytokines[3][6].

This compound exerts its inhibitory effect by targeting the ATP-binding site of IKK2, thereby preventing the phosphorylation of IκBα. This action effectively halts the downstream signaling cascade, leading to the stabilization of the IκBα/NF-κB complex in the cytoplasm and a subsequent reduction in the production of NF-κB-mediated cytokines.

Quantitative Data on Cytokine Inhibition

This compound is a potent inhibitor of IKK2 with a reported half-maximal inhibitory concentration (IC50) of 25 nM[8]. The primary publicly available data on its effect on cytokine production demonstrates its ability to inhibit the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMCs)[8].

| Compound | Target | Assay System | Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |

| This compound | IKK2 | PBMCs | LPS | TNF-α | 25 | [8] |

Experimental Protocols

The following section outlines a detailed methodology for a key experiment to assess the effect of this compound on cytokine production in a cell-based assay.

Protocol 1: Inhibition of LPS-Induced TNF-α Production in Human PBMCs

Objective: To determine the dose-dependent inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound (stock solution in DMSO)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add 50 µL of the diluted this compound or vehicle control (DMSO in medium) to the respective wells containing PBMCs.

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a solution of LPS in complete RPMI 1640 medium.

-

Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically).

-

For the unstimulated control wells, add 50 µL of complete RPMI 1640 medium without LPS.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

-

Cytokine Measurement:

-

Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer’s instructions.

-

-

Cell Viability Assay:

-

To assess the potential cytotoxicity of this compound, perform a cell viability assay on the remaining cells in the plate according to the manufacturer’s protocol.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Analyze the cell viability data to ensure that the observed inhibition of cytokine production is not due to cytotoxic effects of the compound.

-

Conclusion

This compound is a potent inhibitor of IKK2 that effectively suppresses the production of the pro-inflammatory cytokine TNF-α by blocking the canonical NF-κB signaling pathway. Based on its mechanism of action, it is highly probable that this compound also inhibits the production of a broader range of NF-κB-dependent cytokines and chemokines, making it a valuable tool for research in inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics. Further studies are warranted to fully characterize the inhibitory profile of this compound across a comprehensive panel of cytokines and in various in vitro and in vivo models of inflammatory disease. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

- 1. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A central role of IKK2 and TPL2 in JNK activation and viral B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Interleukin-1β up-regulates RGS4 through the canonical IKK2/IκBα/NF-κB pathway in rabbit colonic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of IKK2-IN-4 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inflammatory response, a critical component of innate immunity, is a tightly regulated process that can become detrimental when dysregulated, leading to chronic inflammatory diseases. At the heart of this intricate signaling network lies the IκB kinase (IKK) complex, with its catalytic subunit IKK2 (also known as IKKβ) playing a pivotal role in the activation of the nuclear factor-κB (NF-κB) transcription factor. The aberrant activation of the IKK2/NF-κB pathway is a hallmark of many inflammatory disorders, making IKK2 a prime therapeutic target. This technical guide provides an in-depth overview of IKK2-IN-4, a potent and selective inhibitor of IKK2, and its role in modulating the inflammatory response. We will delve into the molecular mechanism of this compound, present quantitative data on its activity, and provide detailed experimental protocols for its characterization. Furthermore, we will visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to offer a comprehensive resource for researchers and drug development professionals in the field of inflammation.

Introduction to IKK2 and the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex is activated. This complex, composed of the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ), and the regulatory subunit NEMO (IKKγ), phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

IKK2 is the predominant kinase responsible for the phosphorylation of IκBα in the canonical NF-κB pathway, making it a critical node for therapeutic intervention in inflammatory diseases.

This compound: A Potent and Selective IKK2 Inhibitor

This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of IKK2, thereby preventing the phosphorylation of its substrates and halting the downstream inflammatory cascade.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of IKK2. By binding to the kinase domain, it blocks the transfer of the γ-phosphate from ATP to the serine residues on IκBα. This inhibition of IκBα phosphorylation prevents its degradation and consequently sequesters NF-κB in the cytoplasm, leading to the suppression of pro-inflammatory gene expression.

Quantitative Data and Comparative Analysis

The potency and selectivity of IKK2 inhibitors are critical parameters for their therapeutic potential. The following tables summarize the available quantitative data for this compound and other notable IKK2 inhibitors.

Table 1: In Vitro Potency of Selected IKK2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | IKK2 | 25 | Cell-free | [1] |

| TPCA-1 | IKK2 | 17.9 | Cell-free | [2] |

| ML120B | IKK2 | 62 | Cell-free | [3] |

| BMS-345541 | IKK2 | 300 | Cell-free | [3] |

| LY2409881 | IKK2 | 30 | Cell-free | [2] |

| PHA-408 | IKK2 | 40 | Cell-free | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Stimulant | Measured Effect | Endpoint | Finding | Reference |

| PBMCs | LPS | TNFα production | ELISA | Inhibition of TNFα production | [1] |

Table 3: Selectivity Profile of a Representative IKK2 Inhibitor (LY2409881)

| Kinase | % Inhibition @ 1 µM |

| IKK2 | >90% |

| IKK1 | <10% |

| Other common kinases | Generally low |

ngcontent-ng-c4139270029="" class="ng-star-inserted">Note: Specific kinase selectivity panel data for this compound is not publicly available. The data for LY2409881, another potent and selective IKK2 inhibitor, is presented to illustrate a desirable selectivity profile.

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway

The following diagram illustrates the central role of IKK2 in the canonical NF-κB signaling pathway, which is the primary target of this compound.

Experimental Workflow for IKK2 Inhibitor Screening

The following diagram outlines a typical workflow for the initial screening and characterization of potential IKK2 inhibitors like this compound.

Experimental Protocols

In Vitro IKK2 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of a compound, such as this compound, against recombinant human IKK2.

Materials:

-

Recombinant human IKK2 enzyme

-

GST-IκBα (1-54) substrate

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

This compound or other test compounds

-

96-well plates

-

Phosphocellulose filter plates or SDS-PAGE and autoradiography equipment

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant IKK2 enzyme, and the GST-IκBα substrate in a 96-well plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration typically at or near the Km for ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, resolve the reaction products by SDS-PAGE and visualize by autoradiography.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[5][6][7]

LPS-Induced TNFα Production in Human PBMCs

This cell-based assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNFα in a physiologically relevant cell type.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or other test compounds

-

96-well cell culture plates

-

Human TNFα ELISA kit

-

Plate reader

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα production and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway Activation

This protocol allows for the visualization of the inhibitory effect of this compound on the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.

Materials:

-

Cell line responsive to TNFα stimulation (e.g., HeLa or THP-1)

-

Complete cell culture medium

-

TNFα

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

-

For whole-cell lysates, wash cells with ice-cold PBS and lyse directly in lysis buffer.

-

For nuclear/cytoplasmic fractionation, use a commercial kit or a hypotonic buffer-based protocol.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8][9]

Conclusion and Future Directions

This compound represents a valuable chemical probe for elucidating the intricate role of the IKK2/NF-κB signaling pathway in the inflammatory response. Its potency and selectivity make it a useful tool for in vitro and potentially in vivo studies. The experimental protocols and workflows detailed in this guide provide a framework for the characterization of this compound and other novel IKK2 inhibitors.

Future research in this area will likely focus on:

-

Comprehensive kinase selectivity profiling of this compound to fully understand its off-target effects.

-

In vivo efficacy studies in animal models of inflammatory diseases to assess its therapeutic potential.

-

Development of next-generation IKK2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

-

Exploration of the therapeutic potential of IKK2 inhibitors in a broader range of diseases, including cancer and metabolic disorders, where NF-κB signaling is also implicated.

This technical guide serves as a foundational resource for scientists dedicated to unraveling the complexities of inflammation and developing novel therapeutics to combat inflammatory diseases. The continued investigation of potent and selective IKK2 inhibitors like this compound holds significant promise for advancing our understanding and treatment of these debilitating conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons | Springer Nature Experiments [experiments.springernature.com]

- 7. promega.com [promega.com]

- 8. sinobiological.com [sinobiological.com]

- 9. researchgate.net [researchgate.net]

IKK2-IN-4: A Technical Guide for a Selective IKK2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

IκB kinase 2 (IKK2), also known as IKKβ, is a serine-threonine kinase that plays a pivotal role in the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway is a cornerstone of the cellular inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer. As a central node in this pathway, IKK2 has emerged as a significant target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the biological functions of such targets. This technical guide provides an in-depth overview of IKK2-IN-4, a potent and selective inhibitor of IKK2, designed to facilitate research into the physiological and pathological roles of this key kinase.

This compound is a member of the thiophenecarboxamide class of inhibitors. Its development was the result of a hit-to-lead optimization program aimed at identifying potent and orally bioavailable IKK2 inhibitors[1]. This document will detail the available data on this compound, provide representative experimental protocols for its characterization, and illustrate the signaling pathways it modulates.

Core Data Presentation

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay System | Reference |

| IKK2 IC50 | 25 nM | In vitro enzyme assay | [1] |

| Cellular Activity | Inhibition of LPS-induced TNFα production | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.

IKK2 Signaling Pathway

The canonical NF-κB signaling pathway, in which IKK2 is a critical component, is initiated by various stimuli, such as pro-inflammatory cytokines like TNFα or bacterial lipopolysaccharide (LPS). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB transcription factor (typically a heterodimer of p50 and p65/RelA) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

Caption: Canonical NF-κB signaling pathway illustrating the central role of the IKK complex and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The characterization of a chemical probe like this compound typically follows a structured workflow, beginning with biochemical assays to determine its potency and selectivity, followed by cell-based assays to confirm its activity in a physiological context.

Caption: A typical experimental workflow for the evaluation of a chemical probe like this compound.

Experimental Protocols

While the precise, detailed experimental protocols from the original publication by Baxter et al. (2004) are not publicly available, this section provides representative protocols for the key assays used to characterize IKK2 inhibitors. These are based on established methodologies in the field.

In Vitro IKK2 Enzyme Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the IKK2 enzyme.

1. Materials:

-

Recombinant human IKK2 enzyme

-

IKK2 substrate (e.g., biotinylated IκBα peptide)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagents (e.g., Streptavidin-conjugated europium and a phosphospecific antibody conjugated to an allophycocyanin acceptor)

-

384-well microplates

2. Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a solution of IKK2 enzyme and the IκBα peptide substrate to the wells of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for IKK2.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate for a further period (e.g., 60 minutes) to allow for the detection signal to develop.

-

Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

LPS-Induced TNFα Release in Human PBMCs (Representative Protocol)

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in primary human immune cells.

1. Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound (or other test compounds) dissolved in DMSO.

-

Human TNFα ELISA kit.

-

96-well cell culture plates.

2. Procedure:

-

Seed PBMCs into a 96-well plate at a density of approximately 2 x 105 cells per well in culture medium.

-

Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plates to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα production for each compound concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for the investigation of IKK2 biology. With a potent IC50 value in the nanomolar range and demonstrated activity in a relevant primary human cell-based assay, it serves as a critical tool for elucidating the role of IKK2 in health and disease. The provided representative protocols and pathway diagrams offer a framework for the utilization and further characterization of this and other IKK2 inhibitors. For definitive studies, it is always recommended to consult the original research articles for the most precise experimental details. Further characterization of this compound, including a comprehensive kinase selectivity profile and in vivo studies, would further solidify its status as a high-quality chemical probe.

References

Methodological & Application

Application Notes for IKK2-IN-4: A Potent and Selective IKK2 Inhibitor

For Research Use Only

Introduction

IKK2-IN-4 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] IKK2 is a serine/threonine protein kinase that phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This process allows for the translocation of the NF-κB transcription factor into the nucleus, where it regulates the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation.[3][5][6] Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer, making IKK2 an attractive therapeutic target.[7][8] this compound demonstrates a half-maximal inhibitory concentration (IC50) of 25 nM in in vitro assays.[1][2] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound.

Product Information

| Parameter | Value |

| Product Name | This compound |

| Target | IκB kinase 2 (IKK2) |

| IC50 | 25 nM[1][2] |

| Molecular Formula | C12H11N3O2S |

| Molecular Weight | 261.30 g/mol |

| CAS Number | 354811-10-2 |

| Appearance | Off-white to pink solid |

| Solubility | Soluble in DMSO (100 mg/mL)[2][9] |

| Storage | Store at 4°C, protect from light. For long-term storage in solvent, store at -20°C (up to 1 month) or -80°C (up to 6 months).[1][2][9] |

NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the central role of the IKK complex. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex is activated. IKK2, a catalytic subunit of this complex, phosphorylates IκBα, marking it for degradation. This releases NF-κB to translocate to the nucleus and activate target gene transcription.

In Vitro IKK2 Kinase Assay Protocol

This protocol describes a biochemical assay to determine the IC50 value of this compound by measuring the inhibition of IKK2-mediated phosphorylation of a substrate peptide. This is a generic protocol and may require optimization based on the specific reagents and detection platform used (e.g., ADP-Glo™, HTRF®, or radiometric assay).[10][11][12]

Materials and Reagents

-

Recombinant human IKK2 enzyme

-

IKK2 substrate (e.g., GST-tagged IκBα or a synthetic peptide like IKKtide)

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

DMSO (Dimethyl sulfoxide)

-